
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (N-CHCC-PC) is an organic compound with a wide range of applications in the fields of science and medicine. It is a cyclic amide, which is a type of organic compound that contains a nitrogen atom surrounded by a ring of atoms. N-CHCC-PC has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-CHCC-PC has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
Aplicaciones Científicas De Investigación
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including its use as a synthetic reagent and as a drug delivery agent. N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and other biologically active compounds. It has also been used as a drug delivery agent, as it can form a stable complex with a drug molecule, allowing the drug to be delivered to the target site in a controlled manner.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is not well understood, but it is thought to involve the formation of a stable complex with the drug molecule. This complex is thought to be stable enough to protect the drug from degradation and allow it to be delivered to the target site in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide are not well understood, but it is thought to have a variety of effects on the body. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer activities, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments, including its low toxicity and its ability to form stable complexes with drug molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its tendency to form stable complexes with other molecules.
Direcciones Futuras
There are a number of potential future directions for N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide. These include further research into its biochemical and physiological effects, its potential applications in medical research, and its use as a drug delivery agent. Additionally, further research into its synthesis and use as a synthetic reagent could lead to the development of new compounds with novel properties. Finally, research into its potential applications in biotechnology could lead to the development of new methods for the production of drugs and other compounds.
Métodos De Síntesis
N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane, while the Stille reaction involves the reaction of an organostannane with an alkyl halide. The Ullmann reaction involves the reaction of an organocopper compound with an alkyl halide. All of these methods can be used to synthesize N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in a laboratory setting.
Propiedades
IUPAC Name |
N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDVRNBGYHMWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

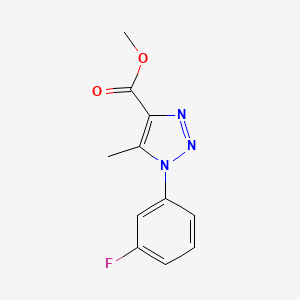
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
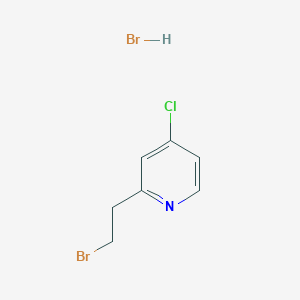

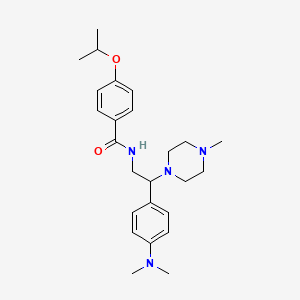

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)


![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
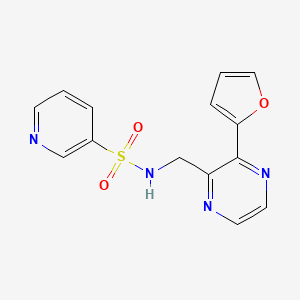
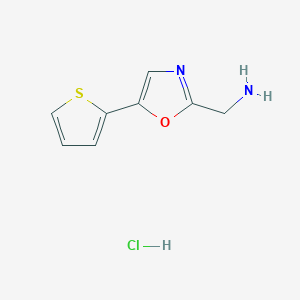
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)